1-(3-Cyclopropoxyphenyl)ethan-1-amine
Description
1-(3-Cyclopropoxyphenyl)ethan-1-amine is a primary amine featuring a phenyl ring substituted with a cyclopropoxy group at the 3-position and an ethanamine moiety.
Properties
IUPAC Name |
1-(3-cyclopropyloxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)9-3-2-4-11(7-9)13-10-5-6-10/h2-4,7-8,10H,5-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWNUUBYWOKATJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC2CC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 1-(3-Cyclopropoxyphenyl)ethan-1-amine and key analogs:
Table 1: Structural and Functional Comparison of Selected Amines
Structural and Electronic Variations
- Substituent Effects : The cyclopropoxy group in the target compound offers a balance of steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF₃ in ) or halogens (e.g., -Br in ). These differences influence reactivity in coupling reactions and binding affinities in biological targets .
- Ring Systems : Unlike pyridyl derivatives (), the phenyl-cyclopropoxy moiety lacks nitrogen-based hydrogen bonding but may improve lipid solubility for blood-brain barrier penetration.
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